

# Application Note: HPLC Method for the Separation and Quantification of Auroxanthin

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## Compound of Interest

Compound Name: Auroxanthin

Cat. No.: B1253456

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **auroxanthin** from plant matrices, particularly from *Calendula officinalis* (Marigold) flowers, where it is found in significant quantities.[1][2][3] The method utilizes a C30 reversed-phase column, which provides excellent selectivity for carotenoid isomers, and a gradient elution with a mobile phase consisting of methanol, methyl tert-butyl ether (MTBE), and water. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who require a reliable method for the analysis of **auroxanthin**.

## Introduction

**Auroxanthin** is a xanthophyll carotenoid, an oxygenated derivative of carotene. It is found in various natural sources, including certain flowers and algae.[4] As with other carotenoids, **auroxanthin** possesses antioxidant properties and is of interest for its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. Accurate and precise quantification of **auroxanthin** is crucial for quality control, formulation development, and biological activity studies.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the separation and quantification of carotenoids due to its high resolution and sensitivity.[5][6] C30 columns, in particular, offer superior shape selectivity for the separation of structurally related carotenoid isomers compared to traditional C18 columns.[6][7][8][9] This application note

provides a detailed protocol for the extraction of **auroxanthin** from plant material, followed by its separation and quantification using a C30 HPLC system with photodiode array (PDA) detection.

## Experimental

### 2.1. Reagents and Materials

- Methanol (HPLC grade)
- Methyl tert-butyl ether (MTBE) (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Water (HPLC grade)
- Potassium hydroxide (KOH)
- Acetone (Analytical grade)
- Diethyl ether (Analytical grade)
- Sodium sulfate (anhydrous)
- **Auroxanthin** analytical standard (if available) or a well-characterized *Calendula officinalis* extract for qualitative identification.

### 2.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
- Reversed-phase C30 column (e.g., YMC C30, 3  $\mu\text{m}$ , 250 mm x 4.6 mm i.d.).[\[5\]](#)
- Centrifuge
- Rotary evaporator

- Vortex mixer
- Syringe filters (0.45  $\mu\text{m}$ , PTFE)

### 2.3. Sample Preparation: Extraction and Saponification

This protocol is adapted from methods for carotenoid extraction from *Calendula officinalis* flowers.<sup>[5]</sup>

- Extraction:
  - Weigh approximately 1 gram of fresh (or 0.2 g of dried and powdered) plant material (e.g., *Calendula officinalis* petals).
  - Perform a twofold extraction with acetone, followed by a single extraction with diethyl ether.
  - Combine the extracts and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C.
  - Redissolve the residue in diethyl ether.
- Saponification:
  - To the ethereal solution, add 30% methanolic potassium hydroxide (KOH) for saponification, which is carried out overnight in a heterogeneous phase.<sup>[5]</sup> This step is crucial for hydrolyzing carotenoid esters to their free xanthophyll form, simplifying the chromatogram.
  - After saponification, wash the reaction mixture with water multiple times (at least ten times) to remove the alkali.<sup>[5]</sup>
  - Dry the ether phase over anhydrous sodium sulfate.
- Final Preparation:
  - Evaporate the dried ether solution to dryness under a stream of nitrogen.

- Reconstitute the residue in a known volume of the initial mobile phase.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

## 2.4. Chromatographic Conditions

The following HPLC conditions are based on a method developed for the comprehensive analysis of carotenoids in *Calendula officinalis*.[\[5\]](#)

Parameter	Condition
HPLC Column	YMC C30, 3 µm, 250 mm x 4.6 mm i.d.
Mobile Phase A	Methanol/MTBE/Water (81:15:4, v/v/v)
Mobile Phase B	Methanol/MTBE/Water (6:90:4, v/v/v)
Gradient Elution	Linear gradient from 100% A to 75% B in 75 minutes.
Flow Rate	1.0 mL/min
Column Temperature	22°C
Injection Volume	20 µL
Detection	Photodiode Array (PDA) detector, monitoring at 450 nm. <a href="#">[5]</a> <a href="#">[10]</a> Spectra recorded from 250-600 nm for peak identification.

Note: An alternative C18 method has also been described for *Calendula* carotenoids using a gradient of acetonitrile:water (9:1, v/v) with 0.25% triethylamine (A) and ethyl acetate with 0.25% triethylamine (B). The gradient runs from 90% A to 50% A in 10 min, then to 10% A at 20 min, with a flow rate of 1 mL/min.[\[10\]](#)

## Quantification

For accurate quantification, a calibration curve should be constructed using an authentic **auroxanthin** standard.

- **Standard Preparation:** Prepare a stock solution of **auroxanthin** in the mobile phase. Perform serial dilutions to create a series of calibration standards of known concentrations.
- **Calibration Curve:** Inject each standard and record the peak area. Plot the peak area versus the concentration to generate a linear regression curve.
- **Sample Analysis:** Inject the prepared sample extract and determine the peak area corresponding to **auroxanthin**. Calculate the concentration of **auroxanthin** in the sample using the calibration curve.

If a commercial standard for **auroxanthin** is unavailable, quantification can be performed using a standard for a structurally similar carotenoid, such as lutein, and expressing the results as lutein equivalents. However, it should be noted that this will be an estimation due to differences in molar absorptivity.

## Results and Discussion

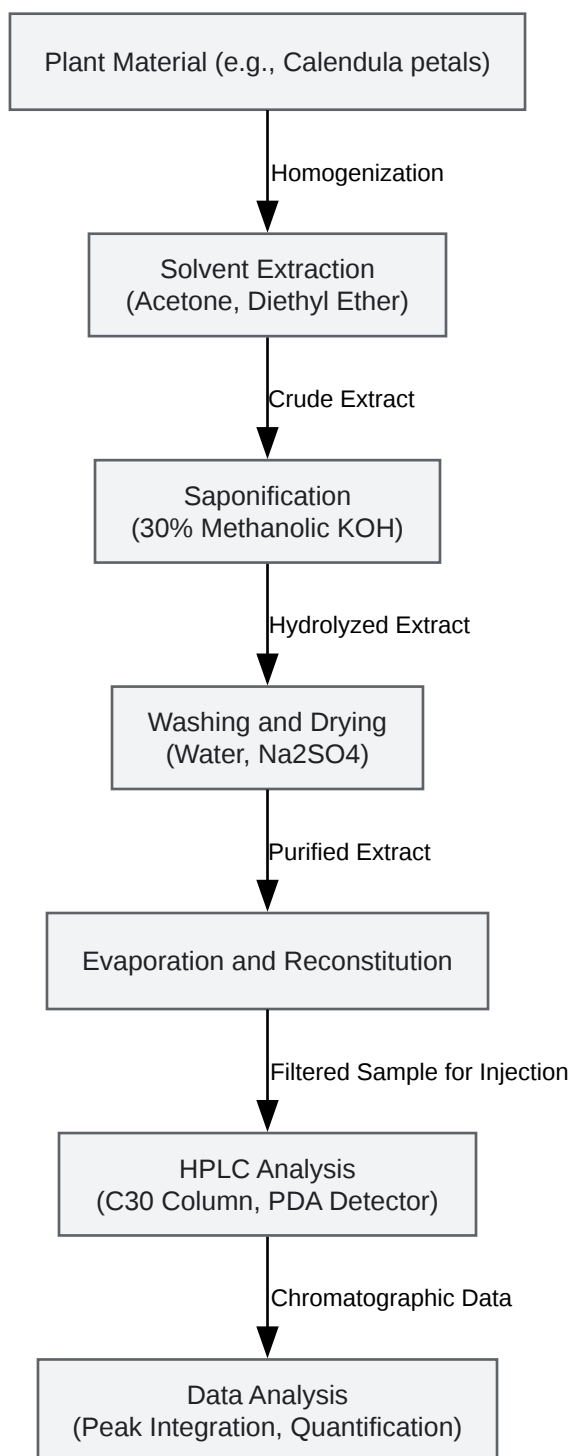
The use of a C30 column is highly recommended for the separation of **auroxanthin** from other carotenoids present in Calendula extracts, such as flavoxanthin, lutein, and their isomers.[2][3][5] The described gradient method is designed to provide sufficient resolution for a complex mixture of carotenoids. The detection wavelength of 450 nm is a common choice for carotenoid analysis, as it corresponds to the absorption maxima for many of these compounds.[10] The identity of the **auroxanthin** peak can be confirmed by comparing its retention time and UV-Vis spectrum with that of a pure standard, or by using LC-MS for mass identification.

## Summary of Quantitative Data

The following table summarizes typical parameters for the HPLC analysis of carotenoids. Specific values for **auroxanthin** should be determined during method validation.

Parameter	Typical Value Range for Carotenoids
Retention Time (RT)	Dependent on specific method; must be determined experimentally.
Linearity ( $r^2$ )	> 0.995
Limit of Detection (LOD)	0.05 - 0.15 mg/L
Limit of Quantification (LOQ)	0.15 - 0.50 mg/L
Precision (%RSD)	< 5%
Accuracy (Recovery %)	95 - 105%

## Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for **auroxanthin** analysis.

## Conclusion

The presented HPLC method provides a reliable and reproducible approach for the separation and quantification of **auroxanthin** in complex plant extracts. The combination of a C30 stationary phase and a tailored mobile phase gradient ensures excellent resolution of **auroxanthin** from other structurally related carotenoids. This application note serves as a comprehensive guide for researchers and scientists working on the analysis of this important phytochemical.

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